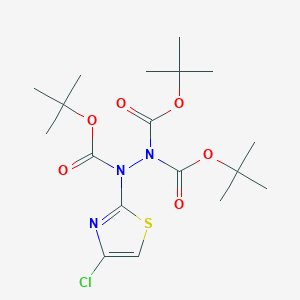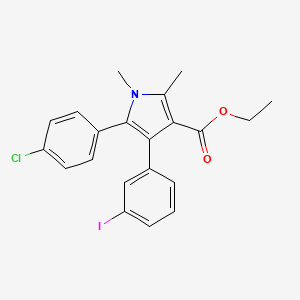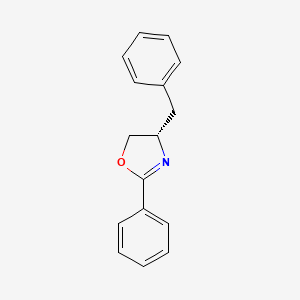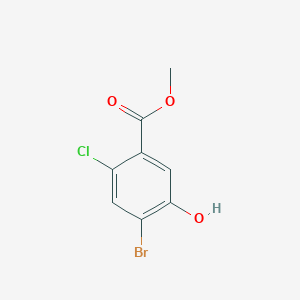
4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate is a chemical compound known for its applications in various scientific fields. It is a white to light yellow, fine crystalline powder . This compound is often used in the synthesis of other chemicals and has significant importance in the field of agrochemicals, particularly as a herbicide.
Méthodes De Préparation
The synthesis of 4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate involves several steps. One common method includes the reaction of 2-amino-4,6-dimethoxypyrimidine with methyl 4-methylbenzoate in the presence of a suitable catalyst . The reaction conditions typically involve heating the reactants in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its role as a herbicide.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate involves its interaction with specific molecular targets. In the case of its use as a herbicide, it inhibits the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of plant growth and ultimately plant death .
Comparaison Avec Des Composés Similaires
4-Methyl (4,6-dimethoxypyrimidin-2-yl)benzoate can be compared with other similar compounds such as:
Methyl (4,6-dimethoxypyrimidin-2-yl)carbamate: This compound has similar structural features but different functional groups, leading to different chemical properties and applications.
Bensulfuron-methyl: Another sulfonylurea herbicide with a similar pyrimidine ring structure but different substituents, resulting in varied herbicidal activities.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and chemical properties.
Propriétés
Formule moléculaire |
C14H13N2O4- |
|---|---|
Poids moléculaire |
273.26 g/mol |
Nom IUPAC |
2-(4,6-dimethoxypyrimidin-2-yl)-4-methylbenzoate |
InChI |
InChI=1S/C14H14N2O4/c1-8-4-5-9(14(17)18)10(6-8)13-15-11(19-2)7-12(16-13)20-3/h4-7H,1-3H3,(H,17,18)/p-1 |
Clé InChI |
VNXLVWBUCWFGLY-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)[O-])C2=NC(=CC(=N2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3'-Dihydro-1'H-spiro[piperidine-3,4'-quinoline]](/img/structure/B12850317.png)

![(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/structure/B12850326.png)

![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)

![tert-Butyl 5-bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12850359.png)


![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl (2-(trimethylammonio)ethyl) phosphate](/img/structure/B12850388.png)

![3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)
